[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-11-4-5-14(13(19)8-11)20-15(21)9-23-16(22)7-10-2-1-3-12(18)6-10/h1-6,8H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMQSPBGIZPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the reaction of 4-chloro-2-fluoroaniline with 2-oxoethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of acetamide derivatives with variations in aromatic substituents and ester linkages. Key structural analogs include:
*Calculated based on molecular formula.
Electronic and Steric Effects
- Halogenation: The target compound’s 4-Cl and 2-F substituents on the anilino group increase electron-withdrawing effects compared to methyl or methoxy groups in analogs . This may enhance binding to electron-rich biological targets.
Pharmacological Implications
- Kinase Inhibition Potential: While AZD1152 () targets aurora kinases via a pyrazol-quinazolin scaffold, the target compound’s halogenated anilino group may favor interactions with ATP-binding pockets in kinases, albeit with lower specificity .
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
Biological Activity
The compound [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through available research findings, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H14ClF2N O3
- Molecular Weight : 335.73 g/mol
- IUPAC Name : this compound
The structure features a chloro and fluoro substitution on the aniline moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines and potential mechanisms of action.
Anticancer Activity
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is critical for the treatment of malignancies where uncontrolled cell proliferation is a hallmark.
- It has been observed to inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
-
Case Studies :
- A study involving human glioma cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers (e.g., cleaved PARP and caspase-3 activation) .
- In another investigation, it was shown to inhibit the proliferation of breast cancer cells by downregulating cyclin D1 expression and inducing G1 phase arrest in the cell cycle .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Cell Cycle Arrest | G1 phase arrest in breast cancer cells | |
| Signaling Pathway | Inhibition of PI3K/AKT/mTOR |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics due to its lipophilic nature.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, potentially forming active metabolites that contribute to its biological effects.
- Excretion : Renal excretion is likely, necessitating further investigation into its half-life and clearance rates.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity against cancer cells, it also requires careful evaluation for off-target effects. Studies have suggested a dose-dependent relationship regarding cytotoxicity in non-cancerous cell lines, highlighting the need for further safety profiling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, and how can intermediates be optimized?
- Methodology :
- Step 1 : Start with fluorophenylacetic acid derivatives (e.g., 2-fluorophenylacetic acid, CAS 451-82-1, from ) as precursors. Use nucleophilic substitution or esterification under reflux conditions with catalysts like H₂SO₄ or DCC.
- Step 2 : Couple the intermediate 2-(4-chloro-2-fluoroanilino)-2-oxoacetic acid with the esterified fluorophenyl moiety via amide bond formation (e.g., EDC/HOBt coupling).
- Optimization : Monitor reaction progress via TLC (as in ) and adjust stoichiometry of chloro-fluoroaniline derivatives (similar to methods in ). Use HPLC for purity assessment (>95% target compound).
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and fluorine environments (e.g., para/ortho effects in fluorophenyl groups, as in ).
- X-ray Crystallography : Employ SHELX ( ) for single-crystal structure determination. Mercury CSD 2.0 () can visualize packing patterns and hydrogen bonding.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₆H₁₂ClF₂NO₃).
Advanced Research Questions
Q. How can contradictory data on substituent effects (e.g., fluorine vs. chlorine positions) be resolved in structure-activity studies?
- Methodology :
- Comparative Synthesis : Prepare analogs with chlorine/fluorine in para/meta positions (e.g., 2-(3-fluorophenyl)-2-oxoacetaldehyde in vs. 4-chloro derivatives in ).
- Biological Assays : Test analogs for target binding (e.g., FABP4/5 inhibition, as in ) and correlate with substituent electronic profiles (Hammett constants).
- Computational Modeling : Use DFT calculations to assess steric/electronic contributions of substituents (e.g., fluorine’s electronegativity vs. chlorine’s bulk).
- Key Reference : Substituent analysis in and .
Q. What experimental strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?
- Methodology :
- Stepwise Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., oxoacetaldehyde formation in ).
- Catalyst Screening : Test Pd-based catalysts for coupling steps (analogous to ) or enzymatic catalysts for esterification.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for amide bond formation.
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
- Isotope Labeling : Use -labeled analogs (synthesized via methods in ) to track metabolic pathways.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
Q. What computational tools are effective for predicting crystallographic behavior or polymorphism?
- Methodology :
- Mercury CSD : Analyze void spaces and hydrogen-bonding networks ().
- Polymorph Prediction : Use molecular dynamics (e.g., GROMACS) to simulate crystal packing under varying conditions (temperature, solvent).
- SHELXD : Employ for high-throughput phase determination in twinned crystals ( ).
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity between similar fluorinated analogs?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values of fluorophenyl vs. chlorophenyl derivatives ( vs. 16).
- Solubility Testing : Measure logP and aqueous solubility to distinguish pharmacokinetic vs. pharmacodynamic effects.
- Target Validation : Use CRISPR knockouts to confirm specificity for biological targets (e.g., kinase inhibition in ).
Q. What strategies resolve discrepancies in NMR vs. crystallographic data for substituent positioning?
- Methodology :
- Dynamic NMR : Assess rotational barriers of fluorophenyl groups at variable temperatures.
- Complementary Techniques : Combine NOESY (for proximity) with X-ray data ( and ).
- DFT-NMR Comparison : Calculate theoretical chemical shifts (Gaussian) and overlay with experimental data.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
